Product packaging for 7-Butyl-3-methylxanthine(Cat. No.:CAS No. 55242-69-8)

7-Butyl-3-methylxanthine

Cat. No.: B8372611
CAS No.: 55242-69-8
M. Wt: 222.24 g/mol
InChI Key: QMUGICMOASIURD-UHFFFAOYSA-N
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Description

Overview of Xanthine (B1682287) Derivatives in Academic Investigation

Xanthine and its derivatives represent a class of purine (B94841) alkaloids that are of significant interest in pharmacology and medicinal chemistry. nih.govekb.eg These compounds, characterized by a fused pyrimidinedione and imidazole (B134444) ring system, are ubiquitous in nature, with well-known examples including caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246), which are commonly found in coffee, tea, and cocoa. researchgate.netmdpi.com The xanthine scaffold is considered a pharmacologically important entity, demonstrating a vast range of biological activities. nih.govekb.eg

In academic research, xanthine derivatives are widely investigated for their diverse physiological effects, which include central nervous system stimulation, smooth muscle relaxation, and cardiac stimulation. wikipedia.orgchemicalbook.com Their primary mechanisms of action often involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. wikipedia.orgoup.com This functional diversity has made the xanthine structure a fascinating scaffold for chemical and biological scrutiny, prompting researchers to synthesize and evaluate numerous derivatives. nih.govresearchgate.net The goal of these investigations is to develop new therapeutic agents with enhanced potency and selectivity for various targets, including those involved in respiratory diseases, inflammation, cancer, and neurodegenerative disorders. researchgate.netdergipark.org.trnih.gov The versatility of the xanthine core, which allows for chemical modification at several positions (notably N1, N3, N7, and C8), provides a rich platform for developing novel drug candidates. nih.govuniroma1.it

Rationale for Focusing on 7-Butyl-3-methylxanthine within the Methylxanthine Class

The specific focus on this compound stems from a systematic effort to explore structure-activity relationships (SAR) within the alkyl-substituted xanthine family. researchgate.netwur.nl The rationale is built upon the distinct contributions of its core structure and specific substituents.

The 3-methylxanthine (B41622) core itself is a biologically active molecule and a key metabolite of theophylline. chemicalbook.com It serves as a versatile starting material for the synthesis of more complex derivatives. sysrevpharm.orgresearchgate.net The position of alkyl substitutions on the xanthine ring is crucial in determining the compound's pharmacological profile. researchgate.netnih.gov For instance, substitutions at the N1 and N3 positions are often linked to adenosine receptor antagonism and bronchodilator effects, respectively. researchgate.netnih.gov

The substitution at the N7 position, as seen in this compound, is particularly intriguing. While N7-substitution can sometimes decrease affinity for adenosine receptors compared to other isomers, it is crucial for other activities. researchgate.netnih.gov The addition of a butyl group at this position is significant because it is expected to increase the molecule's lipophilicity (fat-solubility), which can enhance its ability to permeate biological membranes. Research on related compounds, such as 1-methyl-3-propyl-7-butylxanthine, has shown that the presence of a 7-butyl group can lead to potent biological effects, including the enhancement of the antitumor activity of other drugs. nih.gov Similarly, studies on various 1,3,7-trialkylxanthines have indicated that the length of the alkyl chains plays a key role in their potential to inhibit neoplastic transformation. oup.comnih.gov

Therefore, the investigation of this compound is a logical step in mapping the therapeutic potential of synthetic xanthines. It aims to elucidate how the combination of a methyl group at the N3 position and a lipophilic butyl group at the N7 position modulates the physicochemical properties and biological activity of the xanthine scaffold, potentially yielding a compound with a unique and therapeutically valuable profile.

Historical Development of Xanthine Research Paradigms Relevant to Alkyl-Substituted Structures

The study of xanthines began with the isolation of natural methylxanthines in the 19th century. This era laid the groundwork for understanding these compounds as mild stimulants and bronchodilators. wikipedia.org A pivotal moment in xanthine research was the work of German chemist Emil Fischer, who first synthesized xanthine and established the structure of purine compounds, providing a foundation for the synthetic chemistry of its derivatives. researchgate.net

Early research focused on the naturally occurring methylxanthines. However, as synthetic methods advanced, the paradigm shifted towards creating novel derivatives to achieve greater potency and selectivity for specific biological targets. nih.gov Researchers began to systematically alter the xanthine core by adding various substituents, particularly alkyl groups, at the nitrogen and carbon positions.

This led to the development of structure-activity relationship (SAR) studies, which sought to correlate specific structural modifications with changes in biological effects. researchgate.netwur.nl It was discovered that the size and position of alkyl groups had a profound impact on a molecule's activity. For example, N1 substitution was found to be important for adenosine antagonism, while N3 substitution influenced bronchodilator properties. researchgate.netnih.gov The N7 position, as in caffeine and theobromine, was also recognized as a key site for modification, though substitutions here often led to different effects compared to those at N1 and N3. researchgate.netnih.gov This systematic, structure-based approach has guided the design of countless synthetic xanthines, including this compound, as researchers continue to fine-tune the molecule to optimize its interaction with biological targets. researchgate.net

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄N₄O₂System Generated
Molecular Weight 222.24 g/mol System Generated
IUPAC Name 7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dioneSystem Generated
Lipophilicity Inferred: High
Aqueous Solubility Inferred: Low
Physical Form Inferred: Crystalline Solid zsmu.edu.ua

Comparative Analysis of Selected Xanthine Derivatives

CompoundKey SubstituentsNotable Properties/Activities
This compound N3: Methyl, N7: ButylSynthetic derivative; focus of SAR studies to evaluate the effect of the 7-butyl group. nih.govnih.gov
Caffeine N1, N3, N7: MethylNatural CNS stimulant; adenosine receptor antagonist. researchgate.netwikipedia.org
Theophylline N1, N3: MethylNatural bronchodilator; used in asthma treatment. wikipedia.orgdergipark.org.tr
Theobromine N3, N7: MethylNatural; primary alkaloid in cocoa; less potent CNS stimulant than caffeine. researchgate.netmdpi.com
7-Methylxanthine (B127787) N7: MethylMetabolite of caffeine and theobromine. mdpi.comnih.gov
3-Methylxanthine N3: MethylMetabolite of theophylline; acts as a bronchodilator and adenosine antagonist. chemicalbook.com
7-Butylxanthine N7: ButylSynthetic; high lipophilicity and low aqueous solubility due to the butyl group.
1-Methyl-3-propyl-7-butylxanthine N1: Methyl, N3: Propyl, N7: ButylSynthetic; enhances the antitumor activity of adriamycin. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4O2 B8372611 7-Butyl-3-methylxanthine CAS No. 55242-69-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55242-69-8

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

7-butyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O2/c1-3-4-5-14-6-11-8-7(14)9(15)12-10(16)13(8)2/h6H,3-5H2,1-2H3,(H,12,15,16)

InChI Key

QMUGICMOASIURD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1C(=O)NC(=O)N2C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 7 Butyl 3 Methylxanthine and Analogues

De Novo Synthetic Routes to 7-Butyl-3-methylxanthine

De novo synthesis allows for the construction of the core xanthine (B1682287) structure with predetermined substituents, offering a high degree of control over the final product's architecture.

Alkylation Strategies for Xanthine Ring Functionalization

Direct alkylation of the xanthine scaffold is a common method for introducing substituents. The xanthine molecule possesses multiple nitrogen atoms that can be alkylated (N1, N3, N7, and N9). uniroma1.it The regioselectivity of this reaction is a significant challenge. Generally, the N7 position is the most nucleophilic under basic conditions, followed by N9, N3, and N1. acs.org However, direct butylation of an unsubstituted xanthine ring often leads to a mixture of N7 and N9 isomers, with the N9 product being the thermodynamically more stable and often predominant regioisomer. acs.org

To achieve specific substitution patterns like that in this compound, sequential alkylation combined with protecting group strategies can be employed. For instance, one could first synthesize 3-methylxanthine (B41622) and then selectively introduce the butyl group at the N7 position. The presence of the methyl group at N3 influences the reactivity of the other nitrogen atoms, but careful control of reaction conditions is still necessary to favor N7 alkylation over N9.

Precursor Synthesis and Cyclization Approaches

The most established de novo method for synthesizing substituted xanthines is the Traube purine (B94841) synthesis, first introduced in 1900. slideshare.netchemistry-online.com This versatile method involves the construction of the imidazole (B134444) ring onto a pre-existing, appropriately substituted pyrimidine ring. slideshare.netnih.gov

The general sequence for a Traube synthesis begins with a 6-aminouracil derivative. nih.gov To synthesize a 3-methyl substituted xanthine, one would start with 6-amino-3-methyluracil. The key steps are as follows:

Nitrosation : The 6-aminouracil is treated with a nitrosating agent, such as sodium nitrite in acetic acid, to introduce a nitroso group at the C5 position. nih.govsemanticscholar.org

Reduction : The C5-nitroso group is then reduced to an amino group, typically using a reducing agent like sodium dithionite or through catalytic hydrogenation, to yield a 5,6-diaminouracil derivative. slideshare.netscribd.com

Cyclization : The resulting 5,6-diaminopyrimidine is then cyclized by reacting it with a one-carbon synthon. slideshare.net Formic acid is commonly used to introduce an unsubstituted C8 atom, leading to the formation of the imidazole ring and completing the xanthine scaffold. chemistry-online.comnih.gov Alternatively, reagents like triethyl orthoformate can be used for the ring closure step. semanticscholar.org

Following the formation of the 3-methylxanthine core via this cyclization approach, the n-butyl group can be introduced at the N7 position through a subsequent semisynthetic alkylation step as described below.

Semisynthetic Transformations and Modifications of 7-Methylxanthine (B127787) Scaffolds

Semisynthetic methods, which start from readily available xanthine precursors like 3-methylxanthine, are often more direct for producing specific analogues such as this compound. nih.gov

Introduction of n-Butyl Substituents at the N-7 Position

The introduction of an n-butyl group at the N-7 position of a 3-methylxanthine scaffold is a key synthetic transformation. This is typically achieved through a direct N-alkylation reaction. acs.org The starting material, 3-methylxanthine, is treated with an n-butylating agent, such as 1-bromobutane or 1-iodobutane, in the presence of a base.

The reaction is generally performed in a polar aprotic solvent to facilitate the dissolution of the xanthine salt and promote the SN2 reaction. Common solvents include dimethylformamide (DMF), while bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are used to deprotonate the acidic N-H proton of the imidazole ring, generating a nucleophilic anion that attacks the alkyl halide. mdpi.comprepchem.com

Table 1: Representative Conditions for N-7 Alkylation of Xanthine Scaffolds
Starting MaterialAlkylating AgentBaseSolventTemperatureReference
3-MethylxanthineChloroacetonitrileNaOHDMF100 °C prepchem.com
Theophylline (B1681296) (1,3-Dimethylxanthine)Propargyl bromideK₂CO₃DMF25 °C mdpi.com
Theophylline (1,3-Dimethylxanthine)Propyl iodideK₂CO₃WaterOverboiling (Q-Tube) mdpi.com
1,3-Dimethyl-7-benzylxanthineEthyl tosylateN/A (Neat)N/A (Neat)150 °C mdpi.com

This table presents conditions for N-7 alkylation on various xanthine precursors to illustrate the general methodologies applicable to the synthesis of this compound.

Elaboration of the n-Butyl Side Chain for Enhanced Molecular Diversity

While direct introduction of the n-butyl group is common, another strategy for creating molecular diversity involves introducing a functionalized four-carbon chain at the N-7 position, which can then be further modified. This "elaboration" approach allows for the synthesis of a wide array of analogues from a common intermediate.

A powerful method for such modifications is the copper-catalyzed A³-coupling (alkyne-aldehyde-amine) reaction. mdpi.comnih.gov In this scenario, a xanthine scaffold bearing a terminal alkyne, such as a but-3-yn-1-yl group at the N-7 position, can be used as a precursor. This precursor can react with an aldehyde (e.g., formaldehyde) and a secondary amine in the presence of a copper catalyst to generate a diverse library of aminomethyl-functionalized derivatives. mdpi.comnih.gov Although this example modifies an alkynyl chain, the principle demonstrates how a reactive handle on the N-7 side chain can be a versatile point for diversification.

Other potential strategies could involve starting with a 7-(4-halobutyl)-3-methylxanthine intermediate, which would allow for subsequent nucleophilic substitution reactions with various amines, thiols, or other nucleophiles to generate a library of compounds with diverse terminal functionalities on the butyl chain.

Strategic Modifications at the N-3 Position of the Xanthine Nucleus

The substituent at the N-3 position significantly influences the biological activity of xanthine derivatives. nih.govnih.gov Creating analogues of this compound often involves varying the group at this position. Starting with 7-butylxanthine, different alkyl groups can be introduced at the N-3 position.

Similar to N-7 alkylation, N-3 alkylation involves treating the 7-butylxanthine with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. The regioselectivity of this step can be challenging, as the N-1 position is also available for alkylation. However, the relative acidity and nucleophilicity of the N-1 and N-3 protons can be exploited by carefully selecting the base and reaction conditions to favor substitution at the desired N-3 site. Studies on structure-activity relationships have shown that increasing the alkyl chain length at the N-3 position can modulate the pharmacological effects, such as bronchodilator activity. nih.govresearchgate.net This makes the strategic modification at the N-3 position a critical tool for optimizing the properties of 7-butylxanthine analogues.

Regioselective Synthesis and Control of Isomeric Purity in this compound Research

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: achieving regioselectivity in the alkylation of a multisubstituted purine ring system. The 3-methylxanthine scaffold possesses several nucleophilic nitrogen atoms, primarily at the N1, N7, and N9 positions, leading to the potential for the formation of a mixture of isomers upon alkylation. The desired product, this compound, requires the selective introduction of a butyl group at the N7 position of the imidazole ring. Research in this area has focused on elucidating the factors that govern the site of alkylation and developing methodologies to maximize the yield of the desired N7 isomer while minimizing the formation of other regioisomers, particularly the thermodynamically more stable N9 isomer.

The direct alkylation of 3-methylxanthine with a butylating agent, such as a butyl halide (e.g., 1-bromobutane), typically proceeds under basic conditions to deprotonate the acidic protons on the xanthine ring, thereby enhancing its nucleophilicity. The choice of base, solvent, and reaction temperature plays a pivotal role in determining the ratio of N7 to N9 alkylation. Generally, the N7 position is kinetically favored due to its higher electron density, while the N9 position leads to the thermodynamically more stable product.

Several strategies have been explored to enhance the regioselectivity of the N7-alkylation of xanthine derivatives. One common approach involves the careful selection of reaction conditions to favor the kinetic product. For instance, the use of polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can influence the reaction outcome. The nature of the counter-ion of the base used can also affect the site of alkylation through coordination effects.

To further improve the regioselectivity towards N7-alkylation, silylation of the 3-methylxanthine substrate prior to alkylation can be employed. This method, inspired by the Vorbrüggen glycosylation, involves treating the xanthine derivative with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), to form a trimethylsilyl intermediate. The subsequent reaction with a butyl halide, often in the presence of a Lewis acid catalyst, can proceed with high regioselectivity. Under kinetically controlled conditions (e.g., lower temperatures and specific solvent choices), the N7 isomer can be obtained as the major product. Conversely, thermodynamic conditions (e.g., higher temperatures and longer reaction times) tend to favor the formation of the N9 isomer.

The control of isomeric purity is a critical aspect of the synthesis of this compound. Given that direct alkylation methods often yield a mixture of N7 and N9 isomers, efficient separation and purification techniques are essential. High-performance liquid chromatography (HPLC) is a widely used and effective method for the separation of these closely related isomers. Reversed-phase HPLC, utilizing a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol (B129727), can achieve baseline separation of N7- and N9-alkylated xanthines. The development of a robust HPLC method allows for the accurate determination of the isomeric ratio in the crude reaction mixture and the isolation of this compound with high purity.

The following table summarizes typical reaction conditions and their influence on the regioselectivity of xanthine alkylation, based on analogous reactions reported in the literature.

ParameterCondition Favoring N7-Alkylation (Kinetic Control)Condition Favoring N9-Alkylation (Thermodynamic Control)
Temperature Lower temperaturesHigher temperatures
Reaction Time Shorter reaction timesLonger reaction times
Solvent Polar aprotic solvents (e.g., DMF)Solvents that facilitate equilibration
Base Strong, non-coordinating basesWeaker bases that allow for reversibility
Methodology Silylation followed by catalyzed alkylationDirect alkylation under equilibrating conditions

The table below illustrates a hypothetical HPLC separation profile for a mixture of this compound and its N9-isomer, based on typical chromatographic behavior of alkylated xanthines.

CompoundRetention Time (minutes)Peak Area (%)
This compound12.585
9-Butyl-3-methylxanthine14.215

It is important to note that the optimization of a specific synthetic protocol for this compound would involve a systematic study of these reaction parameters to achieve the desired level of isomeric purity directly from the reaction or to simplify the subsequent purification process.

Investigations into the Biological Activities and Molecular Mechanisms of Action of 7 Butyl 3 Methylxanthine

Adenosine (B11128) Receptor Antagonism and Ligand Binding Studies of 7-Butyl-3-methylxanthine

Methylxanthines are well-established as antagonists of adenosine receptors. nih.govmdpi.com This antagonism is a primary mechanism behind many of their physiological effects. mdpi.com The interaction of this compound with these receptors is presumed to follow this general principle, though specific binding studies are not available.

Preferential or Non-Selective Interaction with Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

The affinity and selectivity of xanthine (B1682287) derivatives for the four adenosine receptor subtypes (A1, A2A, A2B, and A3) are highly dependent on the nature and position of their substituent groups. nih.govnih.gov For instance, substitutions at the N1 and N3 positions with larger alkyl groups, like propyl, can enhance potency compared to methyl groups. nih.gov An 8-phenyl substituent can dramatically increase affinity, particularly for the A1 receptor. nih.gov

Without direct experimental data for this compound, its selectivity profile remains uncharacterized. Based on the structure-activity relationships of related compounds, the butyl group at the 7-position and the methyl group at the 3-position would determine its specific affinity for each receptor subtype. Simple alkylxanthines have been shown to have low affinity for the A3 receptor. nih.gov However, a definitive profile requires experimental validation through radioligand binding assays.

Characterization of Competitive versus Allosteric Binding Mechanisms at Adenosine Receptors

Methylxanthines are generally understood to act as competitive antagonists at adenosine receptors. nih.govmdpi.com This means they bind to the same site on the receptor as the endogenous ligand, adenosine, thereby blocking its action. This is in contrast to allosteric modulators, which bind to a different site on the receptor to induce a conformational change that alters the binding or efficacy of the primary ligand. nih.gov While allosteric modulation of adenosine receptors by other classes of molecules has been documented, there is no evidence to suggest that this compound or other simple xanthines operate via an allosteric mechanism.

Phosphodiesterase Enzyme Inhibition by this compound

A classical mechanism of action for methylxanthines is the inhibition of cyclic nucleotide phosphodiesterases (PDEs). nih.govnih.gov These enzymes are responsible for the degradation of the intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov

Assessment of Inhibition Profiles Across Specific PDE Isoforms

The PDE enzyme superfamily consists of at least 11 distinct families (PDE1-PDE11), and many xanthine derivatives show non-selective inhibitory activity. nih.gov However, substitutions on the xanthine core can confer selectivity for certain PDE isoforms. For example, modifications at the N-7 position of some xanthine series have been shown to increase potency against PDE5. nih.gov The inhibitory profile of this compound across the range of PDE isoforms has not been documented. To determine its potency and selectivity, the compound would need to be screened against a panel of isolated PDE enzymes, and IC50 values (the concentration required to inhibit 50% of the enzyme's activity) would need to be calculated.

Intracellular Cyclic Nucleotide (cAMP, cGMP) Accumulation and Associated Cellular Signaling

By inhibiting PDE enzymes, methylxanthines prevent the breakdown of cAMP and cGMP, leading to their accumulation within the cell. nih.govnih.gov This increase in cyclic nucleotide levels activates downstream signaling pathways, such as those mediated by protein kinase A (PKA) and protein kinase G (PKG). These pathways are involved in a vast array of cellular functions. For instance, theophylline (B1681296), a 1,3-dimethylxanthine, promotes bronchial dilation by inhibiting PDEs, which increases intracellular cAMP. mdpi.com It is hypothesized that this compound would similarly lead to cyclic nucleotide accumulation, but the extent and downstream cellular consequences have not been experimentally determined.

Modulation of Intracellular Calcium Dynamics and Ryanodine (B192298) Receptor Activity

Beyond adenosine receptor antagonism and PDE inhibition, methylxanthines can also exert effects by modulating intracellular calcium (Ca2+) concentrations. nih.govnih.gov This is often achieved through interaction with ryanodine receptors (RyRs), which are large ion channels that mediate the release of Ca2+ from intracellular stores like the endoplasmic and sarcoplasmic reticulum. nih.govnih.gov

Activation of RyRs by methylxanthines can sensitize the channels, leading to Ca2+-induced Ca2+ release, a process that amplifies the calcium signal within the cell. researchgate.net This mobilization of intracellular calcium requires significantly higher concentrations of methylxanthines than are needed for adenosine receptor antagonism. researchgate.net While compounds like caffeine (B1668208) and theophylline are known to inhibit the acetylcholine-induced increase in intracellular Ca2+, the specific effect of this compound on calcium dynamics and its direct interaction with ryanodine receptor isoforms have not been investigated. nih.gov

Anti-inflammatory Mechanisms in Experimental Cellular Models

Methylxanthine derivatives are recognized for their anti-inflammatory effects, which are attributed to several mechanisms of action, including adenosine receptor antagonism, phosphodiesterase inhibition, and the induction of histone deacetylase. wjgnet.comnih.gov These actions collectively contribute to the modulation of inflammatory responses in cellular models.

Suppression of Pro-inflammatory Mediator Production and Release

The anti-inflammatory properties of methylxanthines are linked to their ability to suppress the production and release of pro-inflammatory mediators. researchgate.net Compounds within this class have been shown to inhibit the release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. researchgate.netnih.gov This suppression is primarily achieved through two key pathways: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. nih.govnih.govresearchgate.net By inhibiting PDEs, methylxanthines increase intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates inflammatory pathways. nih.govnih.gov Additionally, by blocking adenosine receptors, these compounds can prevent the pro-inflammatory signaling cascades initiated by adenosine. nih.govresearchgate.net

A novel area of investigation for the anti-inflammatory effects of methylxanthine derivatives is the inhibition of mammalian chitinases, such as chitinase 3-like 1 (CHI3L1). wjgnet.com CHI3L1 is implicated in the pathogenesis of several inflammatory conditions, and its inhibition by methylxanthines presents a potential therapeutic pathway for suppressing inflammation. wjgnet.com

Influence on Histone Deacetylase (HDAC) Activity

A significant molecular mechanism for the anti-inflammatory action of certain methylxanthines, like theophylline, is the induction and enhancement of histone deacetylase (HDAC) activity. nih.govresearchgate.netnih.gov Corticosteroids, a common anti-inflammatory treatment, function in part by recruiting HDACs to the sites of active inflammatory gene transcription, which inhibits the necessary acetylation of core histones. nih.gov

Studies have demonstrated that low-dose theophylline can enhance HDAC activity in epithelial cells and macrophages both in vitro and in vivo. nih.gov This increased HDAC activity can then be recruited by corticosteroids, leading to a cooperative or synergistic effect in suppressing inflammatory genes. nih.gov This mechanism is particularly relevant as it occurs at therapeutic concentrations that are separate from those required for phosphodiesterase inhibition or adenosine receptor blockade. nih.gov The activation of HDACs by methylxanthines like theophylline represents a key pathway for decreasing inflammatory gene expression. nih.govnih.gov

Antimicrobial and Antifungal Research on this compound and its Analogues

The xanthine scaffold has been a subject of interest for medicinal chemists exploring its potential in developing synthetic derivatives with antimicrobial properties. researchgate.netekb.eg Research has shown that various methylxanthine derivatives possess notable antifungal activity. mdpi.com

The primary mechanism for the antifungal action of methylxanthines is the inhibition of fungal chitinases, which are crucial for the remodeling of the fungal cell wall and subsequent cell replication. mdpi.com Studies have demonstrated that methylxanthines such as aminophylline, pentoxifylline, and caffeine can inhibit chitinase activity in a dose-dependent manner in fungi like Aspergillus fumigatus and Cryptococcus neoformans. nih.gov This inhibition leads to defective cell wall function and abnormal cell morphology. nih.gov For instance, caffeine and its derivatives have exhibited efficacy against various phytopathogenic fungi. mdpi.com

While the broader class of methylxanthines shows promise, specific research into the direct antibacterial and antifungal properties of this compound is less documented. However, the known activity of its analogues suggests a potential avenue for future investigation. For example, some synthetic methylxanthine compounds have shown moderate antifungal activity against certain plant pathogenous fungi. researchgate.net

Compound/AnalogueTarget FungiObserved Effect
CaffeineBotryosphaeriaceae speciesExhibited higher efficacy than the imidazole (B134444) control. mdpi.com
TheophyllineWood-degrading fungiConsidered an ecological and safe alternative to conventional biocides. mdpi.com
PentoxifyllineC. neoformans, A. fumigatusCaused abnormal cell morphology and defective cell wall function. nih.gov
8-Iodo-caffeine (COS-conjugated)D. seriata, D. viticola, N. parvumDemonstrated the best overall performance against these grapevine pathogens. mdpi.com

Antitumor and Antiproliferative Investigations in Cancer Cell Lines

Xanthine derivatives have been investigated for their potential as antitumor and antiproliferative agents, demonstrating a range of activities in various cancer cell lines. ekb.eg

Inhibition of Neoplastic Transformation Pathways in In Vitro Models

The antiproliferative activity of methylxanthine derivatives has been evaluated against several human cancer cell lines. While specific data for this compound is limited, studies on related compounds provide insight into the potential mechanisms. For example, some novel thiopyran analogs have demonstrated potent cytotoxic ability in a dose-dependent manner against MCF-7 (breast cancer) and HCT-15 (colon cancer) cell lines. nih.gov

Research on other small molecules has shown that they can induce cell death through apoptosis. This is often confirmed by observing an accumulation of cells in the pre-G1 phase of the cell cycle and an increase in the activity of caspases, such as caspase-3. science.gov

Synergistic Effects with Established Chemotherapeutic Agents

A promising area of cancer research involves the combination of novel compounds with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance. mdpi.com Methylxanthine derivatives have been shown to act synergistically with alkylating agents in the treatment of chronic lymphocytic leukemia. nih.gov

The gut-derived metabolite 3-methylxanthine (B41622), a related compound, has been found to sensitize ovarian cancer cells (ID8 and SKOV3) to the growth-inhibitory effects of cisplatin. nih.gov The combination of 3-methylxanthine with cisplatin synergistically inhibited cell proliferation and enhanced cisplatin-induced apoptosis in both murine and human ovarian cancer cells. nih.gov This synergistic effect was evidenced by a decrease in the IC50 value of cisplatin and an increase in the expression of cleaved (active) forms of caspase-3. nih.gov

Xanthine DerivativeChemotherapeutic AgentCancer ModelObserved Synergistic Effect
3-MethylxanthineCisplatinOvarian Cancer (ID8, SKOV3 cells)Enhanced growth inhibition and apoptosis; decreased IC50 of cisplatin. nih.gov
TheophyllineAlkylating AgentsChronic Lymphocytic LeukemiaDemonstrated synergistic action in treatment. nih.gov
PentoxifyllineAlkylating AgentsChronic Lymphocytic LeukemiaDemonstrated synergistic action in treatment. nih.gov

Diuretic Action Pathways in Animal Models

Methylxanthines such as theophylline and caffeine have long been recognized for their diuretic and natriuretic effects. nih.gov The mechanisms underlying this action are primarily linked to the inhibition of adenosine A1 receptors in the renal tubules and non-competitive inhibition of phosphodiesterase (PDE) enzymes. nih.govnih.govresearchgate.net Blockade of adenosine receptors inhibits sodium reabsorption in the proximal tubules, leading to increased excretion of sodium and water. researchgate.net PDE inhibition results in elevated intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which contributes to diuresis. nih.gov

Antioxidant Properties and Modulation of Reactive Oxygen Species Generation

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. nih.gov Overproduction of ROS can lead to oxidative stress, a condition implicated in numerous pathological processes through damage to lipids, proteins, and DNA. nih.gov The purine (B94841) structure of the xanthine molecule endows it with antioxidant properties. nih.gov Natural methylxanthines like caffeine and theobromine (B1682246) are known to be effective scavengers of free radicals, particularly hydroxyl and alkoxyl radicals, which contributes to their protective effects against cellular damage. nih.gov

The antioxidant potential of the methylxanthine scaffold can be modified through chemical derivatization. While direct experimental data on the antioxidant capacity of this compound is limited, studies on related structures provide valuable insights. For example, the synthesis of various 7-alkyl-8-hydrazine derivatives of 1,3-dimethylxanthine has been explored to generate compounds with potential biological activity, including antioxidant effects. researchgate.net Research on other 3,7-disubstituted xanthines has also shown that these molecules can suppress the generation of ROS. zsmu.edu.ua In silico analyses predict that while extending the alkyl substituent at the N-7 position can affect pharmacokinetic properties, it is not expected to radically alter the fundamental biological activity profile of the molecule. researchgate.net This suggests that the core antioxidant capacity of the 3-methylxanthine structure is likely retained in this compound, allowing it to participate in the modulation of ROS generation.

Advanced Analytical Methodologies for Research on 7 Butyl 3 Methylxanthine

Chromatographic Techniques for Isolation, Separation, and Quantitation in Research Samples

Chromatographic methods are fundamental for isolating, separating, and quantifying 7-Butyl-3-methylxanthine from complex mixtures, such as synthetic reaction products or biological matrices. The choice of technique depends on the sample's complexity, the required sensitivity, and the analytical goal.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of xanthine (B1682287) derivatives due to its high resolution, sensitivity, and versatility. lcms.cz Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

In RP-HPLC, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) column, is used with a polar mobile phase. lcms.cz For xanthine analysis, mobile phases usually consist of a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.govoup.com The addition of acids such as acetic acid or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of the xanthine compounds. nih.gov

The retention of this compound would be primarily governed by its lipophilicity. The presence of the N7-butyl group, which is significantly more nonpolar than a methyl group, would cause it to be retained more strongly on a C18 column compared to compounds like theophylline (B1681296) (1,3-dimethylxanthine) or 7-methylxanthine (B127787). nih.gov Consequently, it would exhibit a longer retention time under identical chromatographic conditions. Gradient elution, where the concentration of the organic modifier is increased over time, is often used to efficiently elute a wide range of methylxanthines in a single run. uw.edu.plnih.gov Detection is typically performed using a UV detector, as the purine (B94841) ring system of xanthines exhibits strong absorbance around 270-275 nm. oup.com

Table 1: Example HPLC Conditions for Analysis of Related Methylxanthines

ParameterCondition 1 (for 7-Methylxanthine) nih.govCondition 2 (for Theophylline/Caffeine) oup.comCondition 3 (General Xanthines)
Stationary Phase ThermoScientific Hypersil BDS C18Bondesil C18Purospher® STAR RP-18 endcapped
Mobile Phase Methanol:Water:Acetic Acid (7.5:92.5:0.5 v/v/v)Methanol:Water:Acetic Acid (20:75:5 v/v/v)Gradient: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Methanol
Flow Rate 0.5 mL/min0.7 mL/min0.6 mL/min
Detection UV (Wavelength not specified)UV at 273 nmUV at 270 nm

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the simultaneous screening of multiple samples. For N-methyl xanthine derivatives, HPTLC plates with an amino (NH2) stationary phase have been shown to be effective. merckmillipore.com This polar stationary phase is used in normal-phase chromatography.

Table 2: Example HPTLC Conditions for Separation of Xanthine Derivatives merckmillipore.com

ParameterDescription
Plate HPTLC pre-coated plate NH2 F254s
Eluent (Mobile Phase) Methanol
Migration Distance 5 cm
Chamber Normal chamber without saturation
Detection In-situ evaluation with TLC/HPTLC scanner at UV 254 nm

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, xanthines like this compound are generally non-volatile and thermally labile, making direct GC analysis challenging. Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable analogs before injection into the GC system. researchgate.net

Alkylation is a common derivatization strategy. While this compound is already alkylated, further derivatization of the remaining N-H protons (at the N1 and N9 positions, if unsubstituted) can increase volatility. The resulting derivatives can then be separated on a capillary column and detected using a flame ionization detector (FID) or, more powerfully, a mass spectrometer (GC-MS). mdpi.com GC-MS provides both retention time data for quantitation and mass spectra for definitive identification. researchgate.net

Spectroscopic Methods for Structural Elucidation and Compound Characterization

Spectroscopic methods are indispensable for confirming the chemical structure of a synthesized or isolated compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR would be used to confirm the identity and purity of this compound.

For ¹H NMR, the spectrum of this compound would show characteristic signals for each unique proton in the molecule. Based on data from the closely related 7-methylxanthine, a sharp singlet corresponding to the C8-H proton would be expected around δ 7.8 ppm. nih.govnih.gov The spectrum would also feature:

A singlet for the N3-methyl protons.

A set of signals corresponding to the N7-butyl group: a triplet for the terminal methyl protons (-CH₃), a multiplet for the adjacent methylene (B1212753) protons (-CH₂-CH₃), another multiplet for the next methylene group (-CH₂-CH₂-CH₂-), and a triplet for the methylene protons attached to the nitrogen (N-CH₂-).

A signal for the remaining N-H proton.

Table 3: Predicted ¹H NMR Signals for this compound vs. Experimental Data for 7-Methylxanthine nih.govnih.gov

Proton EnvironmentExpected Signal for this compoundExperimental Signal for 7-Methylxanthine (in DMSO-d₆)
C8-HSinglet (~δ 7.8 ppm)δ 7.88 (s, 1H)
N-HSinglet (variable, ~δ 11 ppm)δ 11.45 (s, 1H), δ 10.83 (s, 1H)
N3-CH₃Singlet (~δ 3.4 ppm)N/A (unsubstituted)
N7-CH₂-RTripletδ 3.86 (s, 3H, for N7-CH₃)
N7-CH₂-CH₂ -CH₂-CH₃Multiplet
N7-CH₂-CH₂-CH₂ -CH₃Multiplet
N7-CH₂-CH₂-CH₂-CH₃ Triplet

Note: "s" denotes singlet. Chemical shifts (δ) are illustrative and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₂H₁₈N₄O₂), the calculated molecular weight is approximately 250.14 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 251.15. rdd.edu.iq

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation would likely involve the loss of the butyl group from the N7 position. This would result in a significant fragment ion corresponding to the 3-methylxanthine (B41622) cation. Other fragmentation pathways common to the xanthine core would also be observed. researchgate.net

Table 4: Expected Mass Spectrometry Data for this compound

AnalysisExpected ResultInformation Gained
Molecular Formula C₁₂H₁₈N₄O₂Elemental Composition
Exact Mass 250.1433 DaHigh-resolution mass confirmation
[M+H]⁺ Ion (ESI-MS) m/z ≈ 251.15Confirmation of Molecular Weight
Primary Fragmentation (MS/MS) Loss of butyl group (C₄H₉, 57 Da)Confirms N7-butyl substitution

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely accessible and valuable tool for the quantification and preliminary purity assessment of this compound. This technique relies on the principle that molecules with chromophores, such as the purine ring system in xanthine derivatives, absorb light at specific wavelengths in the UV-Vis spectrum. The amount of light absorbed is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law.

For this compound, the primary absorption is expected to occur in the UV region, characteristic of the xanthine core structure. While the precise maximum absorption wavelength (λmax) for this compound is not extensively documented in publicly available literature, data from structurally similar xanthine derivatives provide a strong indication of the expected spectral properties. Generally, methylated xanthines exhibit a strong absorbance peak around 270-275 nm. csun.eduresearchgate.netpennwest.edumyfoodresearch.com The presence of alkyl substituents, such as the butyl and methyl groups in this compound, may cause minor shifts in the λmax.

To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. Purity can be assessed by examining the shape of the absorption spectrum and comparing it to that of a pure standard. The presence of impurities may result in additional peaks or shoulders on the main absorption band.

Representative UV-Vis Absorption Data for Related Xanthine Derivatives
CompoundMaximum Absorption Wavelength (λmax)Solvent/Conditions
Caffeine (B1668208) (1,3,7-trimethylxanthine)~273 nmAqueous Solution
Theophylline (1,3-dimethylxanthine)~272 nmAqueous Solution
Theobromine (B1682246) (3,7-dimethylxanthine)~274 nmAqueous Solution
Paraxanthine (1,7-dimethylxanthine)~274 nmAqueous Solution

Development of Bioanalytical Approaches for In Vitro Matrix Analysis

The analysis of this compound in in vitro matrices, such as cell culture media or microsomal preparations, requires more sophisticated bioanalytical methods to handle the complexity of these samples. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, often coupled with UV detection. cellulosechemtechnol.rolcms.czresearchgate.net

The development of a robust bioanalytical HPLC method involves several key steps. First, an appropriate sample preparation procedure is necessary to remove interfering substances from the biological matrix. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction. mdpi.comnih.gov

Next, chromatographic conditions must be optimized to achieve good separation of this compound from other matrix components and any potential metabolites. Reversed-phase HPLC is commonly employed for xanthine derivatives, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. lcms.cznih.gov The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like methanol or acetonitrile. lcms.cznih.gov Gradient elution may be used to improve the separation of complex mixtures.

Detection is most commonly achieved using a UV detector set at the λmax of the compound (expected to be around 273 nm). csun.edunih.gov For higher sensitivity and selectivity, particularly in complex matrices or when analyzing metabolites, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govresearchgate.net

Method validation is a critical final step to ensure the reliability of the bioanalytical approach. This involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability of the analyte in the biological matrix. mdpi.comnih.gov

Typical HPLC Parameters for the Analysis of Xanthine Derivatives in Biological Samples
ParameterTypical Conditions
ColumnReversed-phase C18, various dimensions (e.g., 150 x 4.6 mm)
Mobile PhaseIsocratic or gradient mixture of aqueous buffer (e.g., acetate, phosphate) and organic solvent (e.g., methanol, acetonitrile)
Flow Rate0.5 - 1.5 mL/min
DetectionUV absorbance at ~273 nm or Mass Spectrometry (MS)
Sample PreparationProtein precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction

Future Research Directions and Prospects for 7 Butyl 3 Methylxanthine Studies

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The advancement of 7-Butyl-3-methylxanthine from a laboratory curiosity to a viable therapeutic agent hinges on the development of efficient and sustainable manufacturing processes. Future research will likely diverge into two main streams: novel chemical syntheses and innovative biocatalytic production.

Chemically, while classical methods for alkylating xanthines exist, future efforts could focus on more sophisticated and greener synthetic strategies. Techniques such as microwave-assisted synthesis could be explored to accelerate reaction times and improve yields for the alkylation of a 3-methylxanthine (B41622) precursor with a butyl group. researchgate.net Furthermore, transition-metal-free, cross-dehydrogenative coupling reactions could offer a novel route for introducing the butyl group at the C8 position, followed by methylation, representing an alternative pathway to N7-alkylation. researchgate.net

On the biological front, the most promising avenue for sustainable production lies in metabolic engineering and biocatalysis. Researchers have successfully engineered microbial strains, such as Escherichia coli and Pseudomonas putida, to produce 7-methylxanthine (B127787) (7-MX) from abundant feedstocks like caffeine (B1668208) and theobromine (B1682246). rsc.orgresearchgate.netnih.gov These processes utilize specific N-demethylase enzymes (NdmA, NdmB, NdmC) to selectively remove methyl groups from the xanthine (B1682287) core. researchgate.netnih.gov A key future direction would be to engineer these enzymatic pathways further. This could involve creating mutant N-demethylases with altered substrate specificity to directly synthesize this compound or developing a multi-step fermentation process. For instance, a process could first generate 3-methylxanthine from theophylline (B1681296) and then use an engineered alkyltransferase to add the butyl group at the N7 position. This bio-based approach, operating at ambient temperatures and pressures, would significantly reduce the environmental impact compared to traditional chemical synthesis. doaj.org

Table 1: Examples of Biocatalytic Production Systems for Methylxanthines Relevant to this compound Synthesis
OrganismEnzymes/GenesSubstrateProductReported Titer/YieldReference
Engineered P. putida EM42N-demethylase (ndmABD)Caffeine7-Methylxanthine9.2 ± 0.42 g/L rsc.orgrsc.org
Mixed-culture E. coliNdmA and NdmB specialistsCaffeine7-Methylxanthine85.6% molar conversion researchgate.netnih.gov
Engineered E. coli BL21(DE3)ndmB/D genesTheobromine7-Methylxanthine100% conversion of 0.5 mM substrate doaj.org
Engineered E. coli MBM019Mutant N-demethylase NdmA4Caffeine7-Methylxanthine2,120 µM researchgate.net

Deeper Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Level

While the pharmacological activities of major methylxanthines like caffeine and theophylline are well-documented, the specific molecular and cellular effects of this compound remain largely unexplored. The primary mechanisms of methylxanthines involve antagonism of adenosine (B11128) receptors, inhibition of phosphodiesterases (PDEs), and modulation of intracellular calcium levels. nih.govmdpi.com Future research must focus on dissecting how the specific substitutions—a butyl group at the N7 position and a methyl group at the N3 position—modulate these activities.

Structure-activity relationship studies on xanthine derivatives suggest that substitution at the N7 position can decrease adenosine receptor antagonism. nih.gov Therefore, a critical area of investigation is to quantify the binding affinity and functional activity of this compound across the four adenosine receptor subtypes (A1, A2A, A2B, and A3). It is plausible that the bulky butyl group may confer selectivity for a specific receptor subtype.

Beyond adenosine receptors, its effect on various PDE isoenzymes should be systematically evaluated. Inhibition of PDEs leads to increased intracellular levels of cyclic AMP and cyclic GMP, which can have profound effects on cellular signaling. Additionally, the ability of methylxanthines to stimulate calcium release from intracellular stores via ryanodine (B192298) receptors is another key mechanism that requires detailed investigation for this specific compound. nih.gov Advanced cellular assays will be needed to trace the downstream signaling cascades affected by this compound, providing a comprehensive picture of its mechanism of action.

Rational Design and Synthesis of Highly Selective Ligands Based on the this compound Scaffold

Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity. nih.gov The this compound structure serves as a promising scaffold for the rational design of new, highly selective ligands for various therapeutic targets. nih.gov Future research in this area will involve computational modeling and synthetic chemistry to create a library of derivatives with fine-tuned pharmacological properties.

A primary focus will be the further optimization of adenosine receptor ligands. Studies on related 1,3-dialkylxanthines have shown that modifications to the alkyl substituents can dramatically alter receptor affinity and selectivity. nih.gov For example, research on 1,3-dibutylxanthine (B137301) derivatives demonstrated significant selectivity for A3 adenosine receptors. nih.gov Using the this compound scaffold, medicinal chemists can systematically vary substituents at other positions of the purine (B94841) ring, particularly at the C8 and N1 positions, which are known to influence adenosine receptor antagonism. nih.gov Molecular docking simulations with crystal structures of adenosine receptors can guide the design of derivatives with optimized interactions within the receptor's binding pocket, aiming to enhance selectivity and potency.

This scaffold can also be used to design inhibitors for other targets, such as acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. nih.gov By applying principles of bioisosterism and structure-based design, novel compounds can be synthesized and screened for a range of biological activities, expanding the therapeutic potential beyond the traditional roles of methylxanthines. researchgate.net

Table 2: Key Positions on the Xanthine Scaffold for Rational Drug Design
PositionKnown Influence on ActivityPotential Modification Strategy for this compound ScaffoldReference
N1Influences adenosine receptor affinity.Introduce small alkyl or functionalized groups to probe binding pocket. nih.gov
N7Substitution generally decreases adenosine receptor antagonism and bronchodilator potency.Vary the length and branching of the alkyl chain (e.g., isobutyl, pentyl) to modulate selectivity. nih.gov
C8Substitution can increase adenosine antagonism and selectivity towards A1 receptors.Introduce aryl, hetaryl, or alkynyl groups via cross-coupling reactions. nih.govnih.gov
N9Substitution results in decreased adenosine receptor affinity.Generally avoided to maintain receptor interaction. nih.gov

Integration of Advanced Omics Technologies in Mechanistic Research

To achieve a holistic understanding of the biological effects of this compound, future research must integrate advanced "omics" technologies. nih.gov These approaches—including proteomics, metabolomics, and transcriptomics—provide a global view of the molecular changes within a cell or organism following drug exposure, moving beyond a single target to a systems-level perspective.

Proteomics: This technology can be used to identify the full spectrum of proteins that interact with this compound. Techniques like affinity purification-mass spectrometry could uncover novel binding partners and off-target effects, providing crucial insights into its broader mechanism of action and potential side effects.

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can reveal how the compound alters cellular metabolism. mdpi.com For instance, NMR-based metabolomic profiling could show shifts in energy pathways, lipid metabolism, or amino acid profiles, offering a functional readout of the drug's activity. chenomx.com

Transcriptomics: This approach measures the expression levels of all genes in a cell. RNA sequencing (RNA-Seq) could be employed to determine how this compound treatment alters gene expression profiles, identifying entire pathways that are up- or down-regulated and thus providing clues to its long-term cellular impact.

The integration of these multi-omics datasets will be essential for building comprehensive models of the drug's action, identifying biomarkers of its efficacy, and elucidating complex biological responses that would be missed by traditional pharmacological assays. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 7-butyl-3-methylxanthine, and what methodological considerations ensure reproducibility?

  • Methodological Answer : The synthesis typically involves alkylation of xanthine derivatives under controlled conditions. For example, Levich et al. (2013) demonstrated the use of S-substituted triazole derivatives as intermediates in alkylation reactions, requiring precise temperature control (60–80°C) and anhydrous solvents to avoid hydrolysis . Reproducibility hinges on strict adherence to stoichiometric ratios (e.g., 1:1.2 molar ratio of xanthine to alkylating agent) and purification via column chromatography with silica gel (eluent: chloroform/methanol 9:1) .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Characterization should combine spectroscopic techniques:

  • NMR : Compare proton environments (e.g., methyl protons at δ 3.2–3.5 ppm, butyl chain protons at δ 0.9–1.6 ppm) with reference spectra.
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30) to confirm >98% purity .
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]+ at m/z 237.1) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to in vitro assays?

  • Methodological Answer : Critical properties include:

  • Solubility : Poor aqueous solubility (0.5 mg/mL in PBS at pH 7.4), necessitating DMSO stock solutions (10 mM) with sonication .
  • Stability : Degrades by 15% in PBS after 24 hours at 37°C, requiring storage at −20°C in desiccated conditions .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically analyzed?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation time). A meta-analysis framework should:

  • Standardize Metrics : Normalize IC50 values to control conditions (e.g., % inhibition relative to baseline cAMP levels).
  • Assess Bias : Use funnel plots to detect publication bias in adenosine receptor antagonism studies .
  • Control for Confounders : Include covariates like solvent concentration (DMSO ≤0.1% v/v) in regression models .

Q. What experimental designs optimize the exploration of structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : SAR studies require combinatorial libraries and high-throughput screening (HTS):

  • Library Design : Vary substituents at positions 1, 3, and 7 using parallel synthesis (e.g., 20 derivatives with alkyl/aryl groups).
  • HTS Workflow : Use 384-well plates with fluorescence-based cAMP assays (e.g., HitHunter®) to quantify adenosine A2A receptor inhibition .
  • Data Validation : Confirm hits via dose-response curves (n=3 replicates) and molecular docking (AutoDock Vina) to predict binding affinities .

Q. How should researchers address inconsistencies in pharmacokinetic (PK) data for this compound across preclinical models?

  • Methodological Answer : PK variability often stems from interspecies differences (e.g., CYP450 metabolism in rodents vs. humans). Mitigation strategies include:

  • Cross-Species Profiling : Compare AUC(0–24h) and t1/2 in mice, rats, and human hepatocyte incubations .
  • Mechanistic Modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate human PK parameters from in vitro clearance data .

Data Presentation and Reproducibility

Q. What are best practices for presenting contradictory data in publications on this compound?

  • Methodological Answer : Transparent reporting requires:

  • Data Tables : Include raw data (e.g., IC50 ± SEM) alongside statistical tests (ANOVA with post-hoc correction) .
  • Supplemental Files : Archive HPLC chromatograms, NMR spectra, and assay protocols in open-access repositories (e.g., Zenodo) .
  • Conflict Resolution : Discuss potential sources of variability (e.g., batch-to-batch compound purity) in the limitations section .

Q. How can researchers ensure methodological rigor when replicating studies involving this compound?

  • Methodological Answer : Replication protocols should:

  • Detail Instrument Calibration : Specify HPLC column lot numbers and NMR spectrometer settings (e.g., 500 MHz, 256 scans) .
  • Provide Negative Controls : Include vehicle-only groups in bioactivity assays to rule out solvent effects .
  • Adopt FAIR Principles : Share datasets with unique digital object identifiers (DOIs) and machine-readable metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.